

Azido-PEG20-Boc: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Azido-PEG20-Boc

Cat. No.: B11928038

[Get Quote](#)

For Immediate Release

This technical guide provides an in-depth overview of **Azido-PEG20-Boc**, a heterobifunctional polyethylene glycol (PEG) linker, designed for researchers, scientists, and drug development professionals. This document details the molecule's physicochemical properties, provides exemplary experimental protocols for its characterization, and illustrates its utility in bioconjugation workflows.

Core Properties of Azido-PEG20-Boc

Azido-PEG20-Boc is a monodisperse PEG linker that incorporates an azide (N_3) group at one terminus and a Boc-protected amine at the other. This unique structure allows for sequential and orthogonal conjugation strategies, making it a valuable tool in the synthesis of complex bioconjugates, including antibody-drug conjugates (ADCs) and PROTACs. The PEG20 spacer enhances solubility and provides flexibility to the conjugated molecules.^{[1][2]}

The azide group is a versatile functional handle for "click chemistry" reactions. It can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with terminal alkynes or strain-promoted azide-alkyne cycloaddition (SPAAC) with strained alkynes like DBCO or BCN, forming a stable triazole linkage.^{[1][2]} The Boc (tert-butyloxycarbonyl) protecting group on the amine can be removed under acidic conditions to liberate the primary amine for subsequent conjugation reactions.^[3]

Quantitative Data Summary

The key quantitative data for **Azido-PEG20-Boc** are summarized in the table below.

Property	Value	Source
Molecular Weight	1052.25 g/mol	ChemScene
Chemical Formula	C ₄₇ H ₉₃ N ₃ O ₂₂	ChemScene
Purity	≥98%	ChemScene

Experimental Protocols

Detailed characterization of **Azido-PEG20-Boc** is crucial to ensure its purity and structural integrity prior to its use in complex bioconjugation schemes. The following are representative protocols for the analysis of **Azido-PEG20-Boc** using Mass Spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry for Molecular Weight Confirmation

Mass spectrometry is an essential technique for confirming the molecular weight of PEGylated compounds.

Objective: To verify the molecular weight of **Azido-PEG20-Boc**.

Methodology:

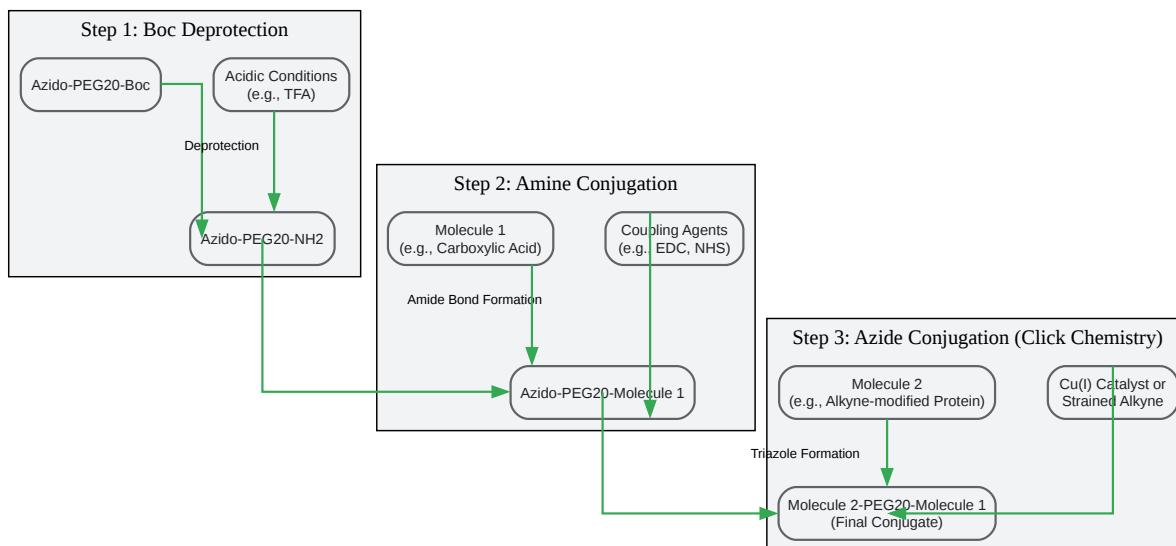
- Sample Preparation:
 - Accurately weigh approximately 1 mg of **Azido-PEG20-Boc**.
 - Dissolve the sample in a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water, to a final concentration of 0.1 mg/mL.
 - The sample may be further diluted depending on the sensitivity of the mass spectrometer.
- Instrumentation:
 - An electrospray ionization (ESI) mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, is recommended for its high resolution and mass accuracy.

- Data Acquisition:
 - Infuse the sample directly into the mass spectrometer or inject it via a liquid chromatography (LC) system.
 - Acquire data in positive ion mode over a mass-to-charge (m/z) range that encompasses the expected molecular weight of the compound.
- Data Analysis:
 - The ESI process will likely generate multiple charged species of the molecule (e.g., $[M+Na]^+$, $[M+K]^+$, $[M+NH_4]^+$).
 - Deconvolute the resulting mass spectrum to determine the zero-charge state molecular weight.
 - The experimentally determined molecular weight should be compared to the theoretical molecular weight of **Azido-PEG20-Boc** (1052.25 g/mol).

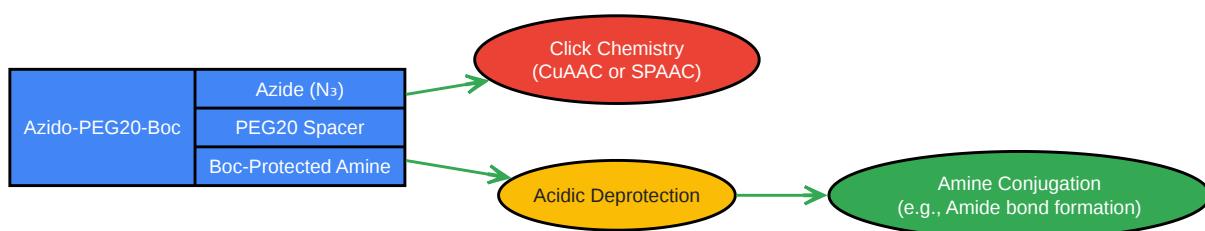
NMR Spectroscopy for Structural Elucidation

NMR spectroscopy provides detailed information about the chemical structure of a molecule, confirming the presence of key functional groups.

Objective: To confirm the structural identity of **Azido-PEG20-Boc** by 1H NMR.


Methodology:

- Sample Preparation:
 - Weigh 5-10 mg of **Azido-PEG20-Boc** into a clean, dry NMR tube.
 - Add approximately 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d ($CDCl_3$).
 - Gently agitate the tube until the sample is fully dissolved.
- Instrumentation:


- A 400 MHz or higher field NMR spectrometer.
- Data Acquisition:
 - Acquire a ^1H NMR spectrum at a stable temperature, typically 25°C.
 - The spectrum should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
- Data Analysis:
 - Expected Chemical Shifts:
 - ~1.44 ppm (singlet, 9H): Protons of the tert-butyl group of the Boc protecting group.
 - ~3.64 ppm (multiplet): The repeating ethylene glycol (-O-CH₂-CH₂-) protons of the PEG chain.
 - ~3.38 ppm (triplet): Protons of the methylene group adjacent to the azide group (-CH₂-N₃).
 - ~3.2-3.4 ppm (multiplet): Protons of the methylene group adjacent to the Boc-protected amine.

Visualizing Workflows and Molecular Logic

Diagrams are provided below to illustrate a typical bioconjugation workflow utilizing **Azido-PEG20-Boc** and the logical relationship of its functional groups.

[Click to download full resolution via product page](#)

Sequential Bioconjugation Workflow

[Click to download full resolution via product page](#)

Functional Group Reactivity Logic

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Azido-PEG20-Boc_TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. t-Boc-N-amido-PEG20-acid, 187848-68-6 | BroadPharm [broadpharm.com]
- To cite this document: BenchChem. [Azido-PEG20-Boc: A Comprehensive Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b11928038#azido-peg20-boc-molecular-weight\]](https://www.benchchem.com/product/b11928038#azido-peg20-boc-molecular-weight)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com